

T16A(inh)-C01: A Technical Guide for Ion Channel Research

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Compound of Interest

Compound Name: T16A(inh)-C01

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

T16A(inh)-C01 is a potent and selective small-molecule inhibitor of the Transmembrane member 16A (TMEM16A) calcium-activated chloride channel (CaCC), also known as Anoctamin 1 (ANO1).^[1] This channel is a key player in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal signaling.^{[1][2]} Dysregulation of TMEM16A has been implicated in various pathological conditions such as hypertension, asthma, secretory diarrheas, and cancer, making it a compelling target for therapeutic intervention and a crucial subject of basic research.^{[3][4]} **T16A(inh)-C01** serves as an invaluable research tool, enabling the precise dissection of TMEM16A's role in these complex biological systems. This technical guide provides a comprehensive overview of **T16A(inh)-C01**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a description of the signaling pathways it helps to elucidate.

Mechanism of Action

T16A(inh)-C01 is an aminophenylthiazole compound that directly blocks the TMEM16A ion channel.^[1] A key characteristic of its inhibitory action is that it does not interfere with intracellular calcium signaling, a common off-target effect of other CaCC inhibitors. This specificity makes **T16A(inh)-C01** a superior tool for isolating the direct effects of TMEM16A

channel blockade. The inhibition by **T16A(inh)-C01** is voltage-independent, meaning it effectively blocks the channel's activity across a range of membrane potentials.[\[1\]](#)

Data Presentation: Inhibitory Potency of T16A(inh)-C01

The inhibitory potency of **T16A(inh)-C01** against TMEM16A has been consistently demonstrated across various experimental systems and cell types. The half-maximal inhibitory concentration (IC50) is a critical parameter for researchers, and the following table summarizes the reported IC50 values for **T16A(inh)-C01**.

Parameter	Value (µM)	Cell Type / Assay Condition	Reference
IC50	~1	TMEM16A-transfected FRT cells (fluorescence assay)	[1]
IC50	1.1	TMEM16A-expressing FRT cells (short-circuit current)	[1]
IC50	1.6	Mouse thoracic aorta (isometric tension studies)	[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of TMEM16A currents in a heterologous expression system (e.g., HEK293 cells) and their inhibition by **T16A(inh)-C01**.

Solutions:

- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

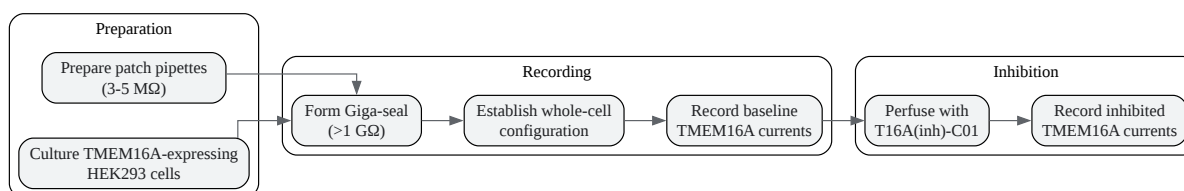
- Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and an appropriate amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 275 nM for TMEM16A activation). Adjust pH to 7.2 with CsOH. The precise amount of CaCl₂ should be calculated using a calcium concentration software.

Procedure:

- Cell Preparation: Culture HEK293 cells transiently or stably expressing TMEM16A on glass coverslips.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Recording:
 - Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
 - Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) on the cell membrane.
 - Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
 - Clamp the cell membrane potential at a holding potential of -60 mV.
 - Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.
- Application of **T16A(inh)-C01**:
 - Record baseline TMEM16A currents.
 - Prepare the desired concentration of **T16A(inh)-C01** in the extracellular solution from a stock solution in DMSO.
 - Perfuse the recording chamber with the **T16A(inh)-C01**-containing solution.

- After a few minutes of incubation, record the TMEM16A currents again using the same voltage-step protocol to determine the extent of inhibition.

Experimental Workflow for Whole-Cell Patch Clamp



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Caption: Workflow for whole-cell patch-clamp recording of TMEM16A inhibition.

Fluorescence-Based Iodide Influx Assay

This high-throughput screening protocol is used to identify and characterize inhibitors of TMEM16A by measuring iodide influx into cells expressing both TMEM16A and a halide-sensitive yellow fluorescent protein (YFP).

Materials:

- FRT cells stably co-expressing TMEM16A and the YFP-H148Q/I152L halide sensor.
- Phosphate-buffered saline (PBS).
- Assay buffer (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.
- Iodide-containing buffer: Same as assay buffer, but with 140 mM NaI replacing NaCl.
- ATP stock solution.

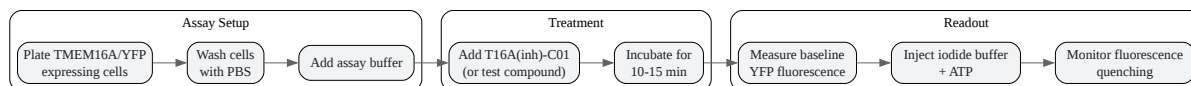
- **T16A(inh)-C01** stock solution in DMSO.

Procedure:

- Cell Plating: Plate the TMEM16A/YFP-expressing FRT cells in 96-well black-walled, clear-bottom plates and grow to confluence.
- Assay Preparation:
 - Wash the cells three times with PBS.
 - Add 50 μ L of assay buffer to each well.
 - Add **T16A(inh)-C01** at various concentrations (or other test compounds) to the wells. Include a DMSO vehicle control.
 - Incubate the plate at room temperature for 10-15 minutes.
- Fluorescence Measurement:
 - Place the 96-well plate in a fluorescence plate reader equipped with syringe pumps.
 - Measure the baseline YFP fluorescence (excitation ~485 nm, emission ~520 nm).
 - Inject 100 μ L of the iodide-containing buffer containing an agonist like ATP (e.g., 100 μ M final concentration) to activate TMEM16A.
 - Monitor the time-dependent decrease in YFP fluorescence as iodide enters the cells and quenches the YFP signal.
- Data Analysis:
 - Calculate the initial rate of fluorescence quenching for each well.
 - The degree of inhibition is determined by comparing the quenching rate in the presence of **T16A(inh)-C01** to the control wells.

- Plot the inhibition data against the concentration of **T16A(inh)-C01** to determine the IC50 value.

Fluorescence-Based Iodide Influx Assay Workflow



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Caption: Workflow for the fluorescence-based iodide influx assay.

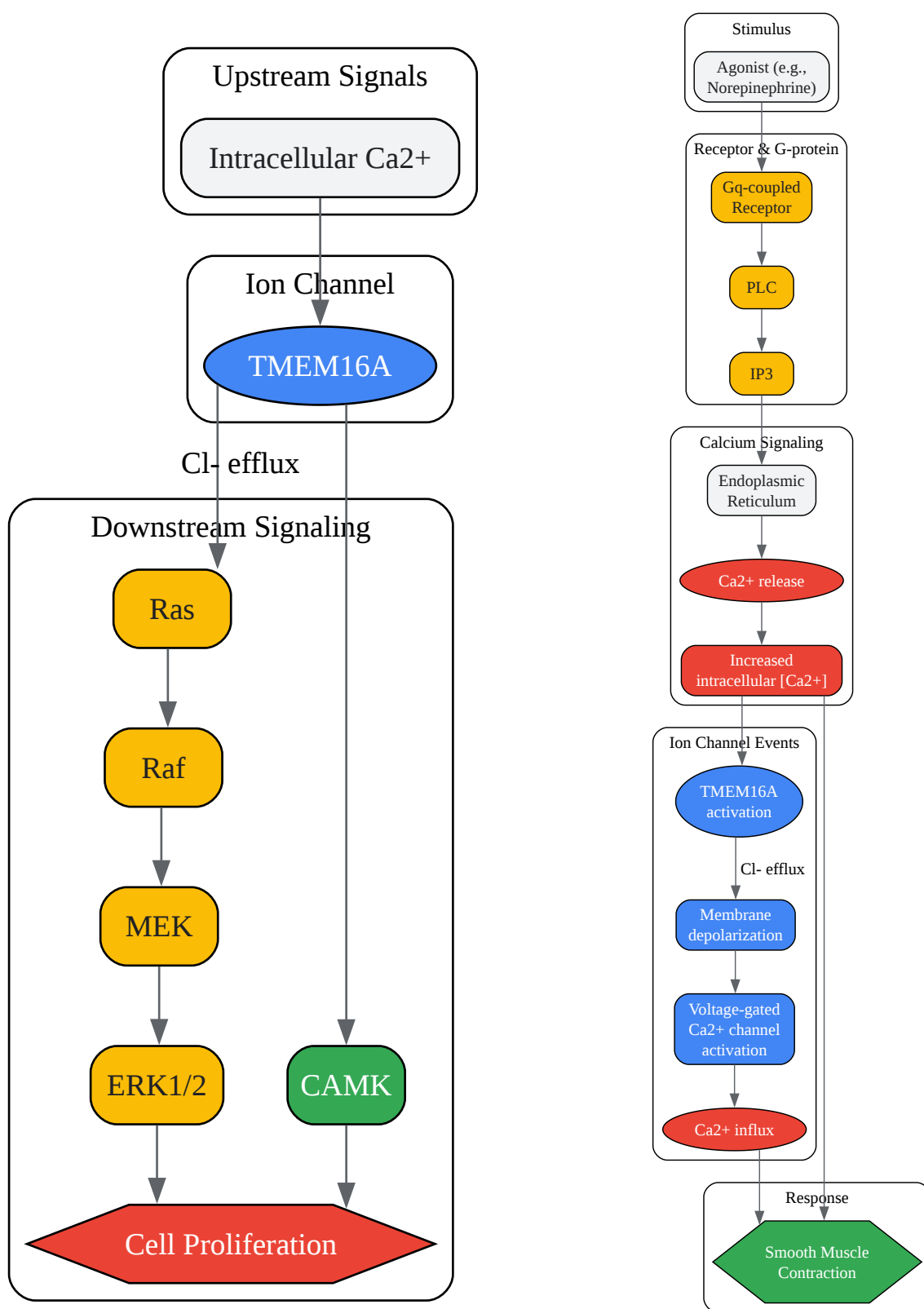
Signaling Pathways Investigated with T16A(inh)-C01

T16A(inh)-C01 is a critical tool for elucidating the role of TMEM16A in various signaling pathways, particularly in cancer biology and smooth muscle physiology.

TMEM16A in Cancer Proliferation

TMEM16A is overexpressed in several cancers and has been shown to promote cell proliferation and migration.[5][6] It participates in these processes by modulating key signaling cascades. **T16A(inh)-C01** can be used to confirm the involvement of TMEM16A channel activity in these pathways.

TMEM16A-Mediated Cancer Proliferation Signaling



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